molecular formula C22H24F3N3O2S B15153063 2-(2-methylphenoxy)-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide

2-(2-methylphenoxy)-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide

Cat. No.: B15153063
M. Wt: 451.5 g/mol
InChI Key: SJUKFWFMAOIHBK-UHFFFAOYSA-N
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Description

1-[2-(2-methylphenoxy)acetyl]-3-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]thiourea is a complex organic compound that features a thiourea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-methylphenoxy)acetyl]-3-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]thiourea typically involves multiple steps. One common route includes the reaction of 2-(2-methylphenoxy)acetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-(piperidin-1-yl)-5-(trifluoromethyl)aniline to form the desired thiourea compound under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-methylphenoxy)acetyl]-3-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor due to its unique structure.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[2-(2-methylphenoxy)acetyl]-3-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]thiourea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiourea group. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(2-methylphenoxy)acetyl]-3-[2-(piperidin-1-yl)phenyl]thiourea: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.

    1-[2-(2-methylphenoxy)acetyl]-3-[2-(piperidin-1-yl)-5-methylphenyl]thiourea: Contains a methyl group instead of a trifluoromethyl group, potentially altering its properties.

Uniqueness

The presence of the trifluoromethyl group in 1-[2-(2-methylphenoxy)acetyl]-3-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]thiourea makes it unique compared to similar compounds. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C22H24F3N3O2S

Molecular Weight

451.5 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]acetamide

InChI

InChI=1S/C22H24F3N3O2S/c1-15-7-3-4-8-19(15)30-14-20(29)27-21(31)26-17-13-16(22(23,24)25)9-10-18(17)28-11-5-2-6-12-28/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H2,26,27,29,31)

InChI Key

SJUKFWFMAOIHBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3

Origin of Product

United States

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